molecular formula C21H36O3 B584259 (3alpha,5beta)-Pregnane-3,20,21-triol CAS No. 2041-77-2

(3alpha,5beta)-Pregnane-3,20,21-triol

Cat. No. B584259
CAS RN: 2041-77-2
M. Wt: 336.516
InChI Key: KTOAERDTKFSYSF-JSRFKHAPSA-N
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Description

The compound is a type of steroid, specifically a pregnane . Steroids are a type of organic compound made up of four rings arranged in a specific molecular configuration. They have various biological roles as hormones, including the structuring of cell membranes and acting as signaling molecules .


Molecular Structure Analysis

The molecular structure of steroids is characterized by three cyclohexane rings and one cyclopentane ring . The specific structure of “(3alpha,5beta)-Pregnane-3,20,21-triol” would likely include these features, with additional functional groups attached to the carbon skeleton .

Scientific Research Applications

Role in Reproductive Processes

(3alpha,5beta)-Pregnane-3,20,21-triol, a pregnane steroid, has been studied for its involvement in reproductive processes. Inbaraj, Scott, and Vermeirssen (1997) developed radioimmunoassays to detect and measure C21 steroids like (3alpha,5beta)-Pregnane-3,20,21-triol. Their research, focusing on female plaice (a type of fish), suggested a role in final oocyte maturation. They found significant elevation of such steroids in female plaice undergoing natural or gonadotrophin-induced final oocyte maturation (Inbaraj, Scott, & Vermeirssen, 1997).

Pregnancy and Fetal Development

Studies have also explored the presence and significance of (3alpha,5beta)-Pregnane-3,20,21-triol in human pregnancy. Bégué, Morinière, and Padieu (1978) identified this steroid in the urine of pregnant women, particularly in the third trimester. Their findings suggest that (3alpha,5beta)-Pregnane-3,20,21-triol might originate from the foeto-placental unit (Bégué, Morinière, & Padieu, 1978).

Neuroactive Properties

Research has also delved into the neuroactive properties of pregnanolone isomers, which include (3alpha,5beta)-Pregnane-3,20,21-triol. Pařízek et al. (2005) measured such isomers in pregnant women, finding a significant increase during pregnancy. This study pointed to the potential role of these steroids in modulating physiological processes during pregnancy (Pařízek et al., 2005).

Metabolic Pathways in Pregnancy

Meng, Griffiths, and Sjövall (1996) identified pregnanediols and pregnanetriols, including (3alpha,5beta)-Pregnane-3,20,21-triol, in the urine of pregnant women. Their study revealed these compounds as part of important metabolic pathways in human pregnancy (Meng, Griffiths, & Sjövall, 1996).

Potential in Modulating Serotonin Activity

Robichaud and Debonnel (2004) investigated neuroactive steroids like (3alpha,5beta)-Pregnane-3,20,21-triol for their role in modulating the activity of serotonergic neurons. This research highlights the potential influence of such steroids on mood and affective disorders (Robichaud & Debonnel, 2004).

properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOAERDTKFSYSF-JSRFKHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3alpha,5beta)-Pregnane-3,20,21-triol
Reactant of Route 2
(3alpha,5beta)-Pregnane-3,20,21-triol
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(3alpha,5beta)-Pregnane-3,20,21-triol
Reactant of Route 4
(3alpha,5beta)-Pregnane-3,20,21-triol
Reactant of Route 5
(3alpha,5beta)-Pregnane-3,20,21-triol
Reactant of Route 6
(3alpha,5beta)-Pregnane-3,20,21-triol

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